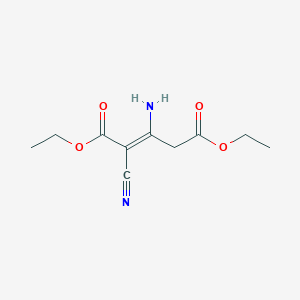
Diethyl 3-amino-2-cyano-2-pentenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-amino-2-cyanopent-2-enedioate is an organic compound with the molecular formula C10H14N2O4. It is a derivative of pentenedioate, featuring amino and cyano functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-amino-2-cyanopent-2-enedioate can be synthesized through a multi-step process involving the reaction of diethyl malonate with cyanoacetic acid, followed by amination. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of diethyl 3-amino-2-cyanopent-2-enedioate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-amino-2-cyanopent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Oxo derivatives of diethyl 3-amino-2-cyanopent-2-enedioate.
Reduction: Amino derivatives where the cyano group is reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 3-amino-2-cyanopent-2-enedioate is utilized in several research areas:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diethyl 3-amino-2-cyanopent-2-enedioate exerts its effects involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-amino-2-cyanopent-2-enedioate: Unique due to its specific functional groups and reactivity.
Diethyl malonate: Lacks the amino and cyano groups, making it less reactive in certain contexts.
Cyanoacetic acid: Contains a cyano group but lacks the ester functionality.
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
diethyl (Z)-3-amino-2-cyanopent-2-enedioate |
InChI |
InChI=1S/C10H14N2O4/c1-3-15-9(13)5-8(12)7(6-11)10(14)16-4-2/h3-5,12H2,1-2H3/b8-7- |
InChI Key |
AHUNWNFEFPPLRL-FPLPWBNLSA-N |
Isomeric SMILES |
CCOC(=O)C/C(=C(\C#N)/C(=O)OCC)/N |
Canonical SMILES |
CCOC(=O)CC(=C(C#N)C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















